Pyridines and derivatives
Pyridines and their derivatives are a class of heterocyclic compounds characterized by a five-membered ring with one nitrogen atom, making them important intermediates in organic synthesis. These compounds exhibit diverse chemical properties and functionalities due to the presence of both electron-donating and accepting atoms within their structures. Pyridine itself is a basic substance, with its pKa value around 5.25, making it amenable for various functional group transformations.
Derivatives of pyridines include substituted pyridines where one or more hydrogen atoms are replaced by different substituents such as halogens, alkyl groups, or aromatic rings. These modifications can significantly alter the reactivity and solubility of the compounds, extending their applications in pharmaceuticals, pesticides, dyes, and other industrial sectors.
The synthesis of pyridines and their derivatives often involves multi-step processes including Friedel-Crafts alkylation, acylation, and alkyne coupling reactions. The use of these compounds is widespread due to their versatility and the potential to generate a wide range of functionalized molecules suitable for specific applications.

- Pyrazolylpyridines
- Pyridinecarboxylic acids and derivatives
- Phenylpyridines
- Halopyridines
- 2-pyridylmethylamines
- Pyridinesulfonamides
- Methylpyridines
- Pyridyltriazoles
- Aminopyridines and derivatives
- Bipyridines and oligopyridines
- Hydropyridines
- Hydroxypyridines
- 3-pyridinecarbonitriles
- Pyridine carboxaldehydes
- Pyridines and derivatives
- Pyrrolidinylpyridines
- Pyridinium derivatives
- Pyridoxals and derivatives
- Pyridinecarboxylic acids
- Pyridoxines
- Dihydropyridines
- Pyridinones
- Pheniramines
- Tetrahydropyridines
- Pyridoxamine 5'-phosphates
- 2-halopyridines
- Pyridoxamines
- Nicotinamides
- 5-alkyl-2-carboxypyrimidines
- Pyridinolates
- Pyridinecarboxamides
- 5-alkoxy-2-carboxypyrimidines
Structure | Chemical Name | CAS | MF |
---|---|---|---|
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Boc-(R)-3-amino-4-(4-pyridyl)-butyric acid | 269396-68-1 | C14H20N2O4 |
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1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)- | 23275-49-2 | C7H6N4O |
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Pyridine,4-(3-penten-1-yl)- | 2057-36-5 | C10H13N |
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Boc-(S)-3-Amino-3-(3-Pyridyl)-Propionic Acid | 297773-45-6 | C13H18N2O4 |
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Hydrazinecarbothioamide,2-[(3-fluoro-2-pyridinyl)methylene]- | 31181-41-6 | C7H7FN4S |
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3-Amino-1-(pyridin-3-yl)thiourea | 34955-25-4 | C6H8N4S |
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2-propylpyridine-4-carbonitrile | 33744-19-3 | C9H10N2 |
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2-azatricyclo7.3.0.0,3,7dodeca-1,3(7),8-triene | 34421-99-3 | C11H13N |
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2-(3-Pyridyl)-2-oxazoline | 40055-37-6 | C8H8N2O |
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3-(2-chloroethyl)pyridine;hydrochloride | 4226-36-2 | C7H9Cl2N |
Related Literature
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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